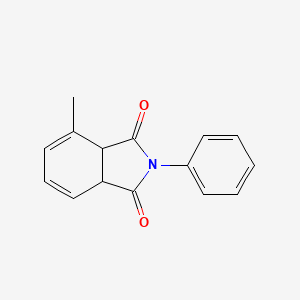
4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methylbenzaldehyde with aniline in the presence of a catalyst can lead to the formation of the desired isoindole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl group at the 4-position.
4-Methyl-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group at the 2-position.
2-Methyl-1H-isoindole-1,3(2H)-dione: Has a methyl group at the 2-position instead of the 4-position.
Uniqueness
4-Methyl-2-phenyl-3a,7a-dihydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a methyl group at the 4-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other isoindole derivatives.
Propiedades
Número CAS |
75581-73-6 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-methyl-2-phenyl-3a,7a-dihydroisoindole-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c1-10-6-5-9-12-13(10)15(18)16(14(12)17)11-7-3-2-4-8-11/h2-9,12-13H,1H3 |
Clave InChI |
RZMCPGOWTQNCJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2C1C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


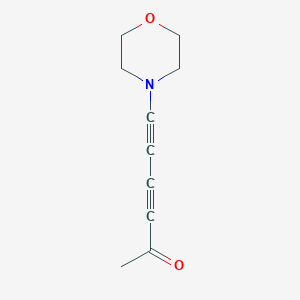
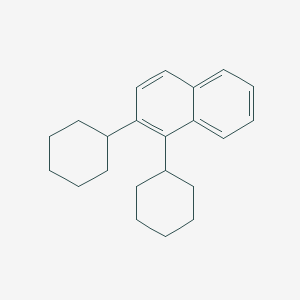

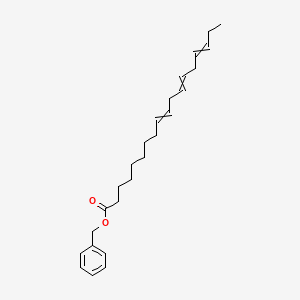

![2-Propenamide, 3-(2-furanyl)-N-[(phenylamino)thioxomethyl]-](/img/structure/B14431991.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)

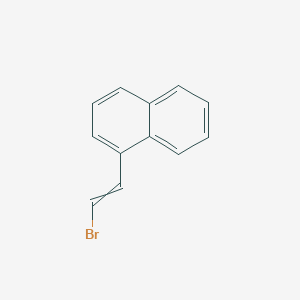
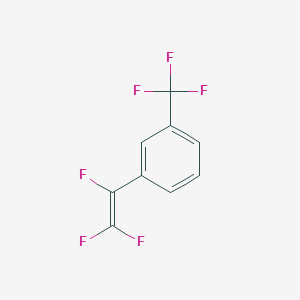
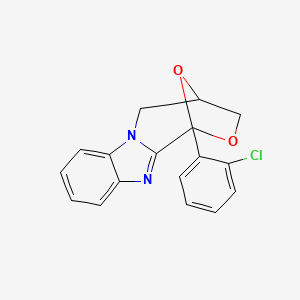
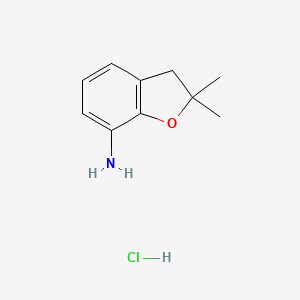
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
